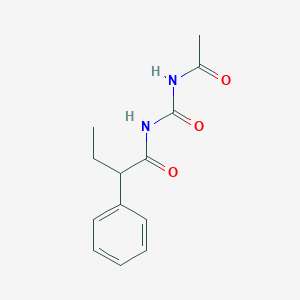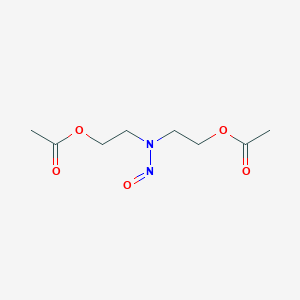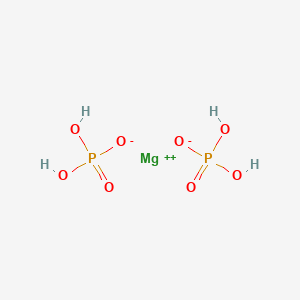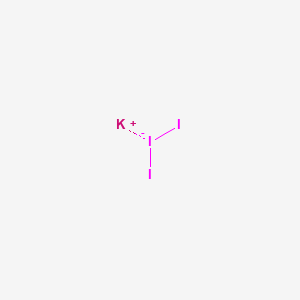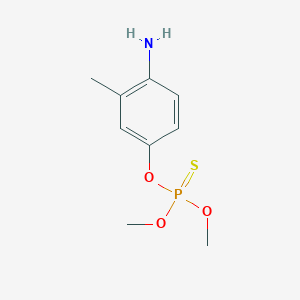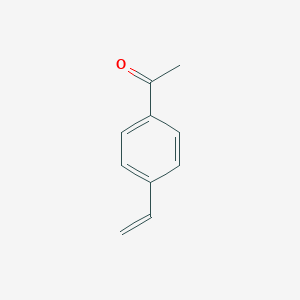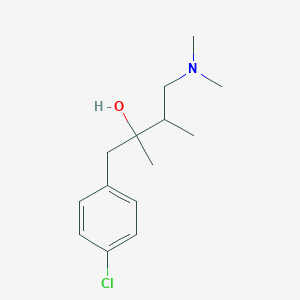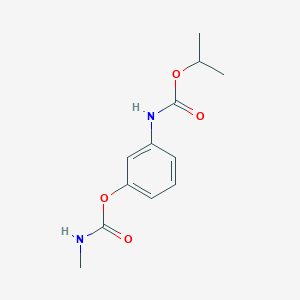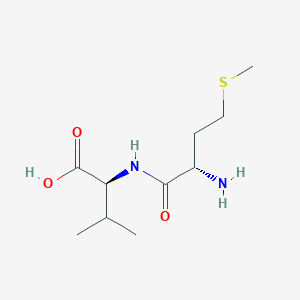
Methionylvaline
Overview
Description
Synthesis Analysis
Methionylvaline involves methionine as part of its structure. Methionine's role in protein biosynthesis starts as it serves as the initiating amino acid in eukaryotic protein synthesis, indicating its foundational importance in constructing proteins, including those related to Methionylvaline structures (Brosnan, Brosnan, Bertolo, & Brunton, 2007). Methionine is also a precursor in various biochemical pathways, which could include the synthesis of compounds like Methionylvaline.
Molecular Structure Analysis
The structure of Methionylvaline would be predicted based on the structures of methionine and valine. Methionine's structure is significant for its sulfur-containing side chain, which impacts its chemical properties and interactions. For example, the methionyl group can undergo oxidation to form methionine sulfoxide, affecting protein function and structure (Vogt, 1995). This oxidative characteristic might influence the stability and reactivity of Methionylvaline.
Chemical Reactions and Properties
Methionine's chemical properties, such as its susceptibility to oxidation, give insights into Methionylvaline's reactivity. Methionine can be oxidized to methionine sulfoxide, a process that is reversible and can affect protein activity (Vogt, 1995). This redox behavior could be relevant to Methionylvaline, especially in biological contexts where oxidation is a common post-translational modification.
Physical Properties Analysis
The physical properties of Methionylvaline would depend on the characteristics of methionine and valine. Methionine's hydrophobic nature and its tendency to be buried within the hydrophobic core of proteins influence its solubility and interaction with water, which would also be reflected in the physical properties of Methionylvaline (Brosnan et al., 2007).
Chemical Properties Analysis
Methionylvaline's chemical properties can be inferred from the behavior of methionine, such as its role in methylation processes and susceptibility to oxidation. Methionine acts as a donor in transmethylation processes and is vital in the synthesis of S-adenosylmethionine, a major methyl group donor in biological reactions (Brosnan et al., 2007). These characteristics might influence the reactivity and biochemical applications of Methionylvaline.
Scientific Research Applications
Cancer Therapy : Methionine's elevated use by cancer cells is termed MET dependence. Studies have shown that targeting MET with recombinant methioninase (rMETase) can inhibit the growth of cancer cells. Oral recombinant methioninase (o-rMETase) has demonstrated efficacy in arresting tumor growth in a patient-derived orthotopic xenograft model of BRAF-V600E mutant melanoma, indicating its potential for chronic cancer therapy and prevention (Kawaguchi et al., 2018).
Biomedical Applications : Methionine, due to its versatile features and multifunctional properties, holds immense potential for biomedical applications. Its applications in cancer treatment, diagnosis, and the efficacy of its metabolic derivative, S-adenosylmethionine (SAM), in treating liver diseases have been explored. Methionine-restriction therapy is also suggested as a promising approach for treating diseases like COVID-19 (Liu et al., 2021).
Metabolic Studies : Methionyl-GH (met-GH) infusions inhibit the growth hormone response to GH-releasing hormone (GHRH), suggesting a potential autoinhibition of GH at the pituitary level. This provides insights into GH regulation and its implications in metabolic disorders (Pontiroli et al., 1991).
Agricultural Applications : Methionine elicits H2O2 generation and defense gene expression in plants like grapevine, reducing infections like Plasmopara viticola. This suggests its role in plant defense and potential agricultural applications (Boubakri et al., 2013).
Neuroimaging : 11C-methionine PET imaging is used for the high detection rate of brain tumors and good lesion delineation, especially in the assessment of primary gliomas, brain metastases, and differentiation between tumor recurrence and radiation necrosis (Glaudemans et al., 2013).
Protein Metabolism : Methionyl-methionine dipeptide improves reproductive performance over methionine alone in methionine-deficient mice, indicating its potential benefits in dietary supplementation and fetal development (Chen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-6(2)8(10(14)15)12-9(13)7(11)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFJQOMZCSHBMY-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426665 | |
| Record name | L-Methionyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methionylvaline | |
CAS RN |
14486-13-6 | |
| Record name | L-Methionyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Methionyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



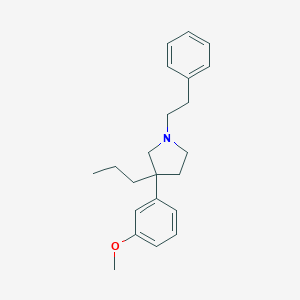
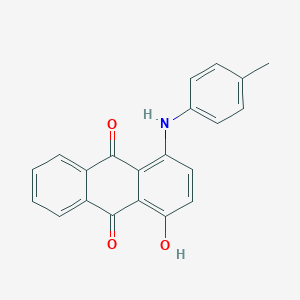
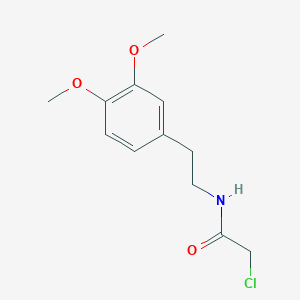
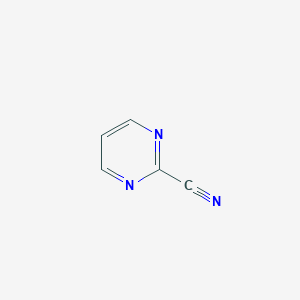
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
